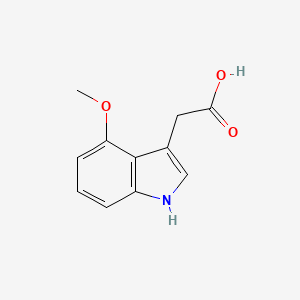
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HPPH, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in a variety of research fields.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory prostaglandins, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and has been studied for its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is that it has been extensively studied and its properties are well understood. It has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of research fields. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several potential future directions for research on N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of research could be the development of new this compound analogs with improved properties, such as increased potency or selectivity. Another area of research could be the use of this compound in combination with other drugs or therapies, to enhance its effectiveness in treating diseases such as cancer. Additionally, further research could be done to elucidate the exact mechanism of action of this compound, which could lead to the development of new drugs with similar properties.
Synthesis Methods
The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-phenyl-2-propen-1-ol to yield this compound.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have anti-cancer properties, and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-23-18-9-7-15(8-10-18)11-12-24(21,22)19-14-17(20)13-16-5-3-2-4-6-16/h2-10,17,19-20H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBWIBCLWZEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


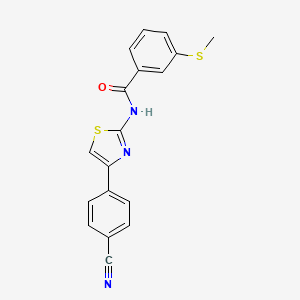
![3-benzyl-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2784558.png)
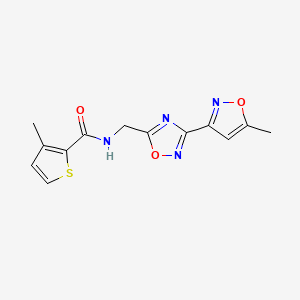

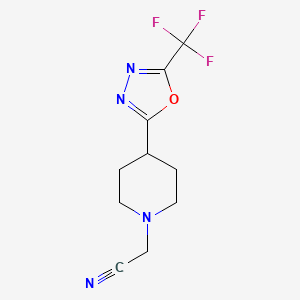
![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)
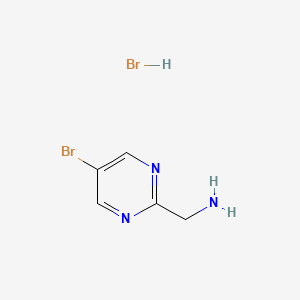
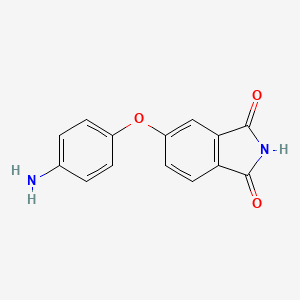
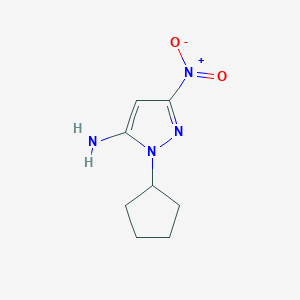
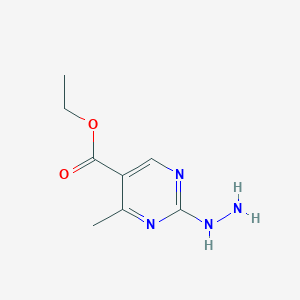
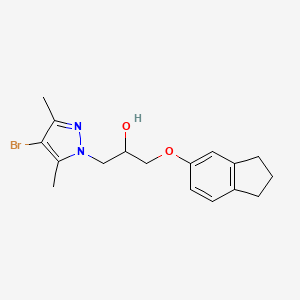
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)
